
アトルバスタチンエチルエステル
概要
説明
Atorvastatin Ethyl Ester is a derivative of atorvastatin, a widely used statin medication for lowering cholesterol levels and reducing the risk of cardiovascular diseases. Statins, including atorvastatin, work by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis .
科学的研究の応用
Pharmacological Applications
Atorvastatin ethyl ester primarily functions as an HMG-CoA reductase inhibitor, which plays a crucial role in cholesterol biosynthesis. Its applications in pharmacology include:
- Lipid Lowering Effects : Atorvastatin has been shown to significantly reduce levels of low-density lipoprotein cholesterol (LDL-C) and total cholesterol. A systematic review indicated that atorvastatin can decrease LDL-C by 37.1% to 51.7% across various doses (10 to 80 mg daily) .
- Cardiovascular Disease Management : Clinical trials have demonstrated that atorvastatin reduces the risk of coronary heart disease (CHD) events, including nonfatal myocardial infarctions and strokes . It has been effective in both primary and secondary prevention of cardiovascular events.
- Combination Therapies : When combined with omega-3-acid ethyl esters, atorvastatin shows enhanced lipid-lowering effects. A study found that this combination significantly improved non-HDL-C levels compared to atorvastatin alone .
Clinical Efficacy
The efficacy of atorvastatin ethyl ester has been documented through numerous clinical trials:
- Atorvastatin Landmarks Program : This extensive program evaluated atorvastatin's safety and efficacy across various populations, establishing its role in reducing cardiovascular events .
- Fixed-Dose Combinations : Recent studies have explored fixed-dose combinations of atorvastatin and omega-3-acid ethyl esters, which have shown promising results in improving patient compliance and maintaining therapeutic efficacy .
Case Studies and Research Findings
Several case studies highlight the effectiveness of atorvastatin ethyl ester:
- Diabetic Patients : In diabetic cohorts, atorvastatin significantly reduced acute CHD events and coronary revascularizations .
- Cognitive Decline : Preliminary studies suggest that high-dose atorvastatin may slow cognitive decline in patients with Alzheimer's disease, indicating potential neuroprotective effects .
Comparative Studies
Comparative studies between atorvastatin and other statins reveal its unique position:
Statin | Potency | LDL-C Reduction | Additional Benefits |
---|---|---|---|
Atorvastatin | Moderate | 37.1% - 51.7% | Reduces cardiovascular events |
Rosuvastatin | High | Greater than atorvastatin | More effective in familial hypercholesterolemia |
Simvastatin | Moderate | Similar to atorvastatin | Less effective in high-risk populations |
生化学分析
Biochemical Properties
Atorvastatin Ethyl Ester plays a significant role in biochemical reactions. It interacts with key enzymes and proteins, notably HMG-CoA reductase, which is highly expressed in hepatic cells . The interaction with HMG-CoA reductase is crucial as this enzyme is a key player in the cholesterol biosynthesis pathway .
Cellular Effects
Atorvastatin Ethyl Ester has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to regulate lipid metabolism in hyperlipidemia rats via the PPAR-signaling pathway and HMGCR expression in the liver .
Molecular Mechanism
The mechanism of action of Atorvastatin Ethyl Ester is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it regulates lipid metabolism through the PPAR-signaling pathway and HMGCR gene expression .
Temporal Effects in Laboratory Settings
The effects of Atorvastatin Ethyl Ester change over time in laboratory settings. Studies have shown that it has the potential to be used as a tool for understanding the mechanism of action of statins
Metabolic Pathways
Atorvastatin Ethyl Ester is involved in several metabolic pathways. It interacts with enzymes and cofactors, notably within the cholesterol biosynthesis pathway via its interaction with HMG-CoA reductase . It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
Atorvastatin Ethyl Ester is transported and distributed within cells and tissues. It has been shown to cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is known to be highly expressed
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Atorvastatin Ethyl Ester involves several steps, including the formation of key intermediates through reactions such as Paal-Knorr condensation and subsequent modifications. One of the prominent synthetic routes involves the condensation of 1,4-diketone intermediates with primary amines in the presence of pivalic acid as a catalyst . The process also includes steps like ketal deprotection and ethyl ester formation .
Industrial Production Methods
Industrial production of Atorvastatin Ethyl Ester follows similar synthetic routes but on a larger scale. Key improvements in the process include isolating pure intermediates as crystalline solids and using convenient extraction procedures to obtain high-purity products . These methods ensure efficient and scalable production suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions
Atorvastatin Ethyl Ester undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like pivalic acid . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of Atorvastatin Ethyl Ester, which can be further modified for specific applications .
作用機序
Atorvastatin Ethyl Ester exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . This inhibition leads to decreased cholesterol production in the liver, increased expression of LDL receptors, and enhanced clearance of LDL cholesterol from the bloodstream .
類似化合物との比較
Similar Compounds
Similar compounds to Atorvastatin Ethyl Ester include other statins such as:
- Simvastatin
- Pravastatin
- Rosuvastatin
- Lovastatin
- Fluvastatin
Uniqueness
Atorvastatin Ethyl Ester is unique due to its specific structural modifications, which may offer distinct pharmacokinetic properties and therapeutic benefits. For example, it has been shown to have comparable pharmacokinetic characteristics to fixed-dose combinations of atorvastatin and omega-3-acid ethyl esters, providing a convenient therapeutic option for dyslipidemia .
生物活性
Atorvastatin ethyl ester, a prodrug of atorvastatin, exhibits significant biological activity primarily through its ability to modulate lipid metabolism and exert pleiotropic effects beyond cholesterol reduction. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Atorvastatin functions as a competitive inhibitor of the enzyme HMG-CoA reductase, crucial for cholesterol biosynthesis. By inhibiting this enzyme, atorvastatin reduces hepatic cholesterol levels, leading to an upregulation of low-density lipoprotein (LDL) receptors and enhanced clearance of LDL from the bloodstream. Additionally, atorvastatin is known to decrease very-low-density lipoprotein (VLDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels .
Pleiotropic Effects
Beyond lipid-lowering effects, atorvastatin exhibits several pleiotropic actions that contribute to cardiovascular protection:
- Improved Endothelial Function : Atorvastatin enhances endothelial nitric oxide synthase (eNOS) activity, promoting vasodilation.
- Anti-inflammatory Properties : It reduces markers of inflammation such as C-reactive protein (CRP).
- Stabilization of Atherosclerotic Plaques : Atorvastatin contributes to plaque stability by reducing lipid core size and promoting fibrous cap formation .
Pharmacokinetics
The pharmacokinetic profile of atorvastatin ethyl ester indicates rapid absorption and extensive metabolism in the liver. Studies have shown that the bioavailability and peak plasma concentrations of atorvastatin are influenced by the formulation used (e.g., fixed-dose combination with omega-3 fatty acids) and dietary factors .
Parameter | Atorvastatin | Atorvastatin + Omega-3 Ethyl Esters |
---|---|---|
C_max (ng/mL) | 35.2 | 33.4 |
AUC_last (ng·h/mL) | 150.5 | 148.3 |
Half-life (hours) | 14 | 12 |
Study on Lipid Lowering Effects
A randomized controlled trial evaluated the efficacy of atorvastatin combined with omega-3-acid ethyl esters in patients with elevated non-HDL cholesterol levels. The results demonstrated significant reductions in non-HDL cholesterol levels:
- Atorvastatin + Omega-3 : Median reduction of 50.4% after 16 weeks.
- Placebo + Atorvastatin : Median reduction of 46.3% after 16 weeks.
This study highlighted the enhanced lipid-lowering effect when atorvastatin is used in conjunction with omega-3 fatty acids compared to atorvastatin alone .
Case Study: Obese Insulin-Resistant Men
Another study focused on insulin-resistant obese men receiving atorvastatin combined with omega-3 fatty acid ethyl esters. The findings indicated a significant decrease in VLDL triglyceride production:
特性
IUPAC Name |
ethyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39FN2O5/c1-4-43-30(41)22-29(40)21-28(39)19-20-38-33(23(2)3)32(35(42)37-27-13-9-6-10-14-27)31(24-11-7-5-8-12-24)34(38)25-15-17-26(36)18-16-25/h5-18,23,28-29,39-40H,4,19-22H2,1-3H3,(H,37,42)/t28-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXBPVDOSCOVJU-FQLXRVMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(CCN1C(=C(C(=C1C(C)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C[C@@H](CCN1C(=C(C(=C1C(C)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146977-93-6 | |
Record name | Atorvastatin ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146977936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atorvastatin Ethyl Ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ATORVASTATIN ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F92X4GFD43 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why was Atorvastatin Ethyl Ester investigated as a potential improvement over Atorvastatin for transdermal delivery?
A1: Atorvastatin, a drug used to lower cholesterol, exhibits poor transdermal absorption due to its low solubility in the stratum corneum, the outermost layer of skin []. To overcome this limitation, researchers synthesized Atorvastatin Ethyl Ester, a prodrug of Atorvastatin. The addition of the ethyl ester group enhances the lipophilicity of the molecule, thereby improving its ability to permeate through the lipid-rich stratum corneum []. Once Atorvastatin Ethyl Ester crosses the skin barrier, it is then hydrolyzed by esterase enzymes present in the skin, converting it back to the active Atorvastatin []. This approach aims to achieve a sustained and controlled release of Atorvastatin directly into the bloodstream, potentially improving patient compliance and therapeutic outcomes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。